molecular formula C11H11NOS B13103471 (2-Methyl-1H-indol-1-yl)ethanethioic S-acid CAS No. 791626-02-3

(2-Methyl-1H-indol-1-yl)ethanethioic S-acid

Cat. No.: B13103471
CAS No.: 791626-02-3
M. Wt: 205.28 g/mol
InChI Key: QTPVCPUOTAZULP-UHFFFAOYSA-N
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Description

(2-Methyl-1H-indol-1-yl)ethanethioic S-acid is a chemical compound known for its unique structure and properties. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical activities. This compound is characterized by the presence of an indole ring substituted with a methyl group and an ethanethioic S-acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-indol-1-yl)ethanethioic S-acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Methyl-1H-indol-1-yl)ethanethioic S-acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-1H-indol-1-yl)ethanethioic S-acid is unique due to its specific combination of the indole ring and ethanethioic S-acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

791626-02-3

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-(2-methylindol-1-yl)ethanethioic S-acid

InChI

InChI=1S/C11H11NOS/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI Key

QTPVCPUOTAZULP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)S

Origin of Product

United States

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